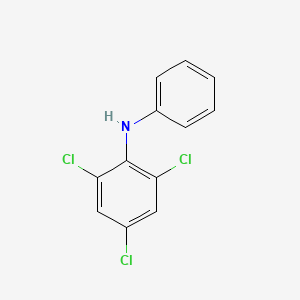

Phenyl-(2,4,6-trichloro-phenyl)-amine

Description

Contextualization of N-Aryl Amines in Contemporary Organic Chemistry

N-Aryl amines are a cornerstone of modern organic chemistry, featuring prominently in a vast array of functional materials, pharmaceuticals, and agrochemicals. The carbon-nitrogen (C-N) bond is a fundamental linkage in numerous biologically active molecules. wikipedia.org The development of efficient methods for the synthesis of N-aryl amines, such as the Buchwald-Hartwig amination and the Ullmann condensation, has revolutionized the ability of chemists to construct these crucial molecular architectures. chemicalbook.comsynzeal.com These reactions allow for the precise and controlled formation of C-N bonds, enabling the synthesis of complex molecules with diverse functionalities.

Significance of Polychlorinated Aromatic Systems in Chemical Research

Polychlorinated aromatic systems, including polychlorinated biphenyls (PCBs) and other related compounds, have been the subject of extensive research due to their unique chemical and physical properties. wikipedia.orgnih.govclu-in.org Their stability, lipophilicity, and electronic characteristics have led to their use in a variety of industrial applications. However, the persistence and potential environmental impact of some of these compounds have also driven significant research into their toxicology, environmental fate, and degradation pathways. nih.gov From a synthetic perspective, the presence of multiple chlorine atoms on an aromatic ring can significantly influence the reactivity of the molecule, offering unique opportunities for further functionalization and the creation of novel structures.

Overview of Phenyl-(2,4,6-trichloro-phenyl)-amine within Secondary N-Aryl Amine Chemistry

Phenyl-(2,4,6-trichloro-phenyl)-amine is a secondary diarylamine, a subclass of N-aryl amines where the nitrogen atom is bonded to two aryl groups. The presence of the electron-withdrawing trichlorophenyl group is expected to influence the electronic properties of the nitrogen atom, potentially affecting its basicity and nucleophilicity compared to unsubstituted diphenylamine (B1679370). wikipedia.org The steric hindrance imposed by the ortho-chlorine atoms on the 2,4,6-trichlorophenyl ring likely impacts the molecule's conformation and reactivity.

The synthesis of such polychlorinated diarylamines can be approached through established cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, and the Ullmann condensation, a copper-catalyzed reaction, are powerful tools for the formation of the C-N bond between an aniline (B41778) and an aryl halide. chemicalbook.comsynzeal.com In the context of synthesizing Phenyl-(2,4,6-trichloro-phenyl)-amine, these reactions would likely involve the coupling of aniline with 1,2,3,5-tetrachlorobenzene (B107539) or 2,4,6-trichloroaniline (B165571) with a phenylating agent.

While specific research focused solely on this compound is limited, its structural motifs are found in molecules with applications in medicinal chemistry, such as potential antimicrobial agents. nih.gov

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive and scientifically accurate overview of Phenyl-(2,4,6-trichloro-phenyl)-amine based on the available scientific literature. The primary objectives are to:

Detail the fundamental chemical and physical properties of the compound.

Discuss the broader context of N-aryl amines and polychlorinated aromatic systems to understand the compound's significance.

Explore potential synthetic routes based on established organic chemistry reactions.

Present any available research findings related to its properties and applications.

By strictly adhering to the specified outline, this article will serve as a focused and informative resource on Phenyl-(2,4,6-trichloro-phenyl)-amine.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNRCXQIZGIJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292749 | |

| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15362-44-4 | |

| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl 2,4,6 Trichloro Phenyl Amine and Analogous N Aryl 2,4,6 Trichlorophenylamines

Historical Development of N-Arylation Reactions for Amine Synthesis

The construction of aryl C-N bonds is a fundamental transformation in organic synthesis, crucial for the preparation of compounds prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govpageplace.de Historically, the synthesis of N-aryl amines was often challenging, requiring harsh reaction conditions. The Ullmann condensation, first reported in the early 1900s, was one of the earliest methods, involving a copper-catalyzed reaction between an aryl halide and an amine, typically at high temperatures. wjpmr.comacs.org This reaction, while groundbreaking, suffered from limitations such as the need for high temperatures and often gave low to moderate yields, particularly with unactivated aryl halides.

Another classical approach is nucleophilic aromatic substitution (SNAr), where an amine displaces a leaving group on an electron-deficient aromatic ring. nih.govbeilstein-journals.org However, the utility of SNAr is generally restricted to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net

The landscape of N-arylation was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. While early examples of palladium-catalyzed C-N couplings were reported in 1983, the field was extensively developed by Stephen L. Buchwald and John F. Hartwig in the mid-1990s. wikipedia.orgopenochem.org The Buchwald-Hartwig amination provided a versatile and milder method for a wide range of aryl halides and amines, significantly expanding the scope of accessible N-aryl amine structures. wikipedia.orgacsgcipr.org This development marked a paradigm shift, moving from the harsh conditions of classical methods to more efficient and functional-group-tolerant catalytic processes.

Classical Synthetic Routes to Secondary Amines with Polychlorinated Aryl Moieties

Prior to the widespread adoption of modern catalytic methods, the synthesis of polychlorinated diarylamines relied on classical transformations that often required forcing conditions.

The direct condensation of a halogenated arene with a primary aniline (B41778), analogous to the Ullmann reaction, represents a classical approach to diarylamine synthesis. acs.org For a target like Phenyl-(2,4,6-trichloro-phenyl)-amine, this could theoretically involve the reaction of 1,2,4,6-tetrachlorobenzene with aniline or 2,4,6-trichloroaniline (B165571) with a phenyl halide. These reactions are typically promoted by a copper catalyst and require a base and high temperatures.

The mechanism involves the formation of a copper-amide complex which then undergoes reaction with the aryl halide. However, the reactivity of aryl chlorides is significantly lower than that of bromides or iodides, and the steric hindrance from the ortho-chloro substituents on the 2,4,6-trichlorophenyl moiety makes this coupling particularly challenging. Free halogens, such as iodine, have also been explored as catalysts for condensing amines and phenols, but these methods can result in low yields and side reactions. google.com

Reductive amination is a powerful method for forming C-N bonds, typically by condensing an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced. harvard.eduresearchgate.net This strategy is most common for the synthesis of alkylamines. Its application to the synthesis of diarylamines like Phenyl-(2,4,6-trichloro-phenyl)-amine is less direct, as it would require a chlorinated cyclohexanone (B45756) or cyclohexenone precursor that could be subsequently aromatized.

A more plausible, though multi-step, reductive amination approach could involve the reaction of a chlorinated ketone with an aniline, followed by reduction of the resulting imine. The choice of reducing agent is critical; reagents like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are often used because they selectively reduce the protonated imine in the presence of the starting carbonyl compound. harvard.edu However, the creation of the specific diaryl structure through this method is not a common or straightforward strategy, especially for polychlorinated systems.

Advanced Catalytic Approaches for Carbon-Nitrogen Bond Formation

The limitations of classical methods have driven the development of highly efficient transition-metal-catalyzed reactions for C-N bond formation. nih.govpageplace.de These modern techniques offer milder conditions, broader substrate scope, and greater functional group tolerance.

The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a stoichiometric amount of base. acsgcipr.org This reaction is highly suitable for synthesizing compounds like Phenyl-(2,4,6-trichloro-phenyl)-amine by coupling 2,4,6-trichloroaniline with an aryl halide or vice versa.

The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex from the resulting Pd(II) species and the amine, facilitated by the base.

Reductive elimination from the palladium-amido complex to yield the diarylamine product and regenerate the Pd(0) catalyst. libretexts.org

The use of electron-deficient and sterically hindered substrates, such as 2,4,6-trichloroaniline, poses a significant challenge. The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the amine, and the ortho-substituents provide considerable steric hindrance. Overcoming these challenges often requires careful selection of the catalyst system, particularly the supporting ligand. beilstein-journals.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 98 | beilstein-journals.org |

| 2-Bromotoluene | 2,6-Diisopropylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 95 | organic-chemistry.org |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | DME | 80 | 95 | nih.gov |

| 4-Chloroanisole | Ammonia (B1221849) | Pd(OAc)₂ / tBuXPhos | KOt-Bu | Dioxane | 110 | 99 | organic-chemistry.org |

The success of the Buchwald-Hartwig amination, especially for difficult substrates like polychlorinated anilines, is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity at each step of the catalytic cycle.

Early generations of catalysts used relatively simple phosphine (B1218219) ligands like P(o-tolyl)₃. libretexts.org However, the coupling of less reactive aryl chlorides and hindered amines required the development of more sophisticated ligands.

Key Ligand Classes and Their Features:

Sterically Hindered Alkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly effective. Their large cone angles promote the reductive elimination step, which is often rate-limiting, especially for electron-deficient amines. nih.gov

Biaryl Phosphines: This class, developed extensively by the Buchwald group, includes ligands like XPhos, SPhos, and RuPhos. They are characterized by a biphenyl (B1667301) backbone with a phosphine substituent on one ring and various groups on the other. This architecture provides both steric bulk and electron-donating properties that stabilize the catalyst and promote oxidative addition of challenging substrates like aryl chlorides. organic-chemistry.org

Ferrocene-Based Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) were among the first bidentate ligands to show broad utility. wikipedia.orgnih.gov Their rigid backbone and specific bite angle facilitate efficient catalytic turnover. Chiral ferrocene-based bisphosphine ligands have also been used for asymmetric C-N coupling reactions. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. Pd-NHC complexes have shown high activity for the amination of unactivated and hindered aryl chlorides. beilstein-journals.org

For the synthesis of Phenyl-(2,4,6-trichloro-phenyl)-amine, a modern approach would likely employ a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos, and a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org The choice of a weaker base like potassium phosphate (B84403) or potassium phenoxide might be necessary if other base-sensitive functional groups are present. nih.gov

| Ligand Name | Structure | Key Feature | Typical Substrates |

|---|---|---|---|

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine | Aryl chlorides, hindered amines |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Electron-rich, provides high catalytic activity | Sterically demanding couplings |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Robust, bidentate ferrocenylphosphine | Aryl bromides and iodides |

| P(t-Bu)₃ | Tri-tert-butylphosphine | Strongly electron-donating, sterically bulky | General utility, promotes reductive elimination |

Palladium-Catalyzed N-Arylation Protocols (e.g., Buchwald-Hartwig Amination Analogs)

Mechanistic Pathways of Catalytic Cycles

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a cornerstone for the synthesis of arylamines. nih.gov The catalytic cycle for the formation of a compound like Phenyl-(2,4,6-trichloro-phenyl)-amine typically involves the coupling of 2,4,6-trichloroaniline with an aryl halide (e.g., bromobenzene) or vice versa. The generally accepted mechanism proceeds through several key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide to a low-valent Palladium(0) complex, which is often generated in situ. This step forms a Pd(II) intermediate. The reactivity of aryl halides generally follows the trend I > Br > Cl. nih.gov

Amine Coordination and Deprotonation : The amine (e.g., 2,4,6-trichloroaniline) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

Reductive Elimination : This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired N-arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. For electron-deficient amines, this step can be the turnover-limiting step of the reaction. nih.gov

The efficiency of this cycle is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Aryl halide adds to the Pd(0) catalyst. | Pd(II)-aryl-halide complex |

| Amine Coordination/Deprotonation | Amine binds to the Pd(II) center and is deprotonated by a base. | Pd(II)-amido complex |

| Reductive Elimination | The C-N bond is formed, releasing the product and regenerating Pd(0). | N-Aryl amine product, Pd(0) complex |

Copper-Catalyzed N-Arylation (e.g., Modified Ullmann-type Coupling)

The copper-catalyzed N-arylation, or Ullmann condensation, represents a classical and still relevant method for forming C-N bonds. nih.gov While traditional Ullmann conditions required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper, often with ancillary ligands, allowing for milder and more efficient transformations. mdpi.comnih.gov

The mechanism of the copper-catalyzed N-arylation is still a subject of detailed investigation but is understood to involve copper(I) and copper(III) intermediates. A plausible catalytic cycle includes:

Formation of a copper(I) amidate complex from the amine and a Cu(I) salt in the presence of a base.

Oxidative addition of the aryl halide to the copper(I) amidate, forming a transient copper(III) intermediate.

Reductive elimination from the Cu(III) species to yield the N-arylamine and a copper(I) halide complex, which can be converted back to the active catalyst. nih.gov

The development of effective ligand systems, such as diamines and amino acids, has been crucial in improving the efficiency and substrate scope of these reactions, making them applicable to challenging substrates like polychlorinated anilines. nih.gov

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |

|---|---|---|

| Catalyst | Palladium complexes with phosphine ligands | Copper salts (e.g., CuI, Cu₂O) often with diamine or amino acid ligands nih.govmdpi.com |

| Reaction Conditions | Generally milder, wide functional group tolerance | Historically harsh, but modern methods are significantly milder mdpi.com |

| Substrate Scope | Extremely broad, including aryl chlorides nih.gov | Effective for aryl iodides and bromides; chlorides are more challenging nih.gov |

| Cost | Palladium is a precious metal, can be expensive | Copper is significantly cheaper and more abundant |

Metal-Free N-Arylation Strategies and Green Chemistry Considerations

In pursuit of more sustainable synthetic methods, metal-free N-arylation strategies have gained attention. These approaches align with the principles of green chemistry by avoiding the use of expensive and potentially toxic heavy metals. One prominent strategy involves the use of diaryliodonium salts as arylating agents. These hypervalent iodine reagents can transfer an aryl group to a nucleophile, such as an amine, under mild, metal-free conditions.

Another approach is nucleophilic aromatic substitution (SNAr). However, for the synthesis of Phenyl-(2,4,6-trichloro-phenyl)-amine, this pathway is challenging. The reaction would require an aryl amine to displace a halide on an unactivated phenyl ring, which is generally unfavorable without strong electron-withdrawing groups positioned ortho or para to the leaving group. The 2,4,6-trichloro substitution pattern does activate the ring towards nucleophilic attack, but forcing conditions are typically still required.

Green chemistry considerations also focus on the use of environmentally benign solvents, reducing energy consumption (e.g., via microwave-assisted synthesis), and minimizing waste by designing atom-economical reactions. nih.gov

Regioselectivity and Chemoselectivity in the Synthesis of Halogenated N-Aryl Amines

The synthesis of complex molecules containing multiple reactive sites requires precise control over which parts of the molecule react. This is particularly true for halogenated N-aryl amines, where multiple C-H and C-X (X = halogen) bonds could potentially react.

Control over Substitution Patterns on the Polyhalogenated Phenyl Ring

Achieving regioselectivity in the functionalization of polyhalogenated arenes, such as the 2,4,6-trichlorophenyl moiety, is a significant synthetic challenge, especially when the halogen atoms are identical. nih.gov Site-selectivity in cross-coupling reactions is often governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order C–I > C–Br > C–Cl > C–F. nih.gov

When identical halogens are present, as in 1,3,5-trichlorobenzene (B151690) (a related symmetric molecule), differentiation can be difficult. However, in 2,4,6-trichloroaniline, the electronic and steric influence of the amino group can differentiate the three chlorine atoms. The chlorine atoms at the ortho positions (2 and 6) are sterically more hindered and electronically different from the para chlorine (4). This inherent difference can be exploited to achieve selective functionalization under carefully controlled reaction conditions, for instance by using a bulky catalyst that preferentially reacts at the less hindered para position.

Selective Functionalization in the Presence of Multiple Reactive Sites

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of halogenated diarylamines, a key challenge is to promote the desired C-N bond formation while avoiding other potential side reactions, such as C-C coupling or C-H functionalization. researchgate.net

For example, if one of the aromatic rings contained a different halide (e.g., a bromine on the phenyl ring and chlorines on the trichlorophenyl ring), a palladium catalyst could be chosen to selectively activate the more reactive C-Br bond for C-N coupling, leaving the C-Cl bonds untouched. This strategy allows for the stepwise and controlled construction of complex molecules. The choice of catalyst, ligand, base, and solvent all play critical roles in dictating the chemoselectivity of the transformation. researchgate.net

Reaction Pathways and Mechanistic Investigations of Phenyl 2,4,6 Trichloro Phenyl Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the 2,4,6-Trichlorophenyl Moiety

The Phenyl-(2,4,6-trichloro-phenyl)-amine molecule contains a highly electron-deficient 2,4,6-trichlorophenyl ring. The three chlorine atoms act as strong electron-withdrawing groups, primarily through their inductive effect. This withdrawal of electron density renders the aromatic ring electrophilic and susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.comopenstax.org The general mechanism for these reactions proceeds through a two-step addition-elimination pathway. In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

Reactivity towards Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-based Nucleophiles)

The activated nature of the 2,4,6-trichlorophenyl ring allows it to react with a range of nucleophiles. The substitution can occur at the C2, C4, or C6 positions, though the ortho positions (C2, C6) are sterically more hindered.

Oxygen-based Nucleophiles : Strong oxygen nucleophiles, such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻), can displace a chlorine atom on the trichlorophenyl ring. For instance, reaction with aqueous sodium hydroxide at elevated temperatures is expected to yield the corresponding chlorophenol derivative. openstax.orglibretexts.org Similarly, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of a chloroanisole derivative. These reactions are analogous to the well-documented hydrolysis and alcoholysis of other highly activated aryl halides like 2,4,6-trinitrochlorobenzene. libretexts.org

Nitrogen-based Nucleophiles : Nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and other nitrogen heterocycles like imidazole (B134444), are effective in SNAr reactions with activated aryl halides. wizeprep.comlibretexts.org Kinetic studies on the reaction of bis(2,4,6-trichlorophenyl) oxalate (B1200264) with imidazole have shown that the 2,4,6-trichlorophenoxide is an effective leaving group in these transformations. nih.gov The reaction of Phenyl-(2,4,6-trichloro-phenyl)-amine with another amine could potentially lead to a diaminophenyl derivative, although the existing bulky substituents may necessitate forcing conditions.

Sulfur-based Nucleophiles : Sulfur-based nucleophiles, particularly thiolates (RS⁻), are known to be exceptionally potent in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. msu.educhemistrysteps.com Reactions of activated nitro-substituted porphyrins with various thiols have demonstrated the efficient displacement of nitro groups, a process that is mechanistically similar to the displacement of halides. nih.govtum.de It is therefore anticipated that thiols and thiolates would react readily with the 2,4,6-trichlorophenyl moiety to form the corresponding aryl thioethers.

| Nucleophile Type | Example Nucleophile | Expected Product Type |

|---|---|---|

| Oxygen-based | Hydroxide (OH⁻) | Substituted Chlorophenol |

| Oxygen-based | Alkoxide (RO⁻) | Substituted Chloro-anisole/ether |

| Nitrogen-based | Ammonia (NH₃) | Substituted Chloro-aniline |

| Nitrogen-based | Primary/Secondary Amine (RNH₂/R₂NH) | Substituted N-alkyl/aryl Chloro-aniline |

| Sulfur-based | Thiolate (RS⁻) | Substituted Aryl Thioether |

The reactivity of the 2,4,6-trichlorophenyl ring in SNAr reactions is governed by a balance of electronic and steric effects.

Electronic Factors : The primary driving force for the reaction is the strong inductive electron withdrawal (-I effect) by the three chlorine atoms. This effect significantly reduces the electron density of the aromatic ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, lowering the activation energy of the reaction. masterorganicchemistry.comopenstax.org The presence of multiple electron-withdrawing groups has a cumulative effect on the reaction rate. masterorganicchemistry.com

Steric Factors : While electronically activating, the chlorine atoms at the ortho positions (C2 and C6) create significant steric hindrance around the sites of substitution. worktribe.com This steric congestion can impede the approach of the nucleophile, potentially slowing the rate of reaction, especially with bulky nucleophiles. researchgate.netrsc.org Studies on analogous systems, such as the reaction of substituted anilines with activated phenyl ethers, have shown that alkyl substituents at the ortho-position of the nucleophile can lead to a considerable decrease in reactivity due to steric hindrance. worktribe.comunilag.edu.ng A similar effect is expected from the ortho-chlorine atoms on the electrophilic ring of Phenyl-(2,4,6-trichloro-phenyl)-amine.

The rate of SNAr reactions is highly dependent on the nature of the halogen substituents on the aromatic ring.

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order often follows the electronegativity of the halogens: F > Cl > Br > I. The more electronegative halogen exerts a stronger inductive effect, making the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge in the transition state.

Pentafluorophenyl Systems : The pentafluorophenyl group is exceptionally reactive towards nucleophilic aromatic substitution. The five strongly electron-withdrawing fluorine atoms make the ring highly electrophilic. Comparative studies on sulfonate esters have shown that pentafluorophenyl (PFP) sulfonates are more reactive electrophiles than 2,4,6-trichlorophenyl (TCP) sulfonates. mit.eduucl.ac.uk This indicates that a pentafluorophenyl ring is more activated towards nucleophilic attack than a 2,4,6-trichlorophenyl ring.

2,4,6-Tribromophenyl (B11824935) Systems : Bromine is less electronegative than chlorine. As a result, the 2,4,6-tribromophenyl ring is less electronically activated towards nucleophilic attack compared to the 2,4,6-trichlorophenyl ring. Following the general reactivity trend for SNAr, the tribromo-substituted system would be expected to react more slowly than its trichloro-analogue under identical conditions.

| Aromatic System | Relative Reactivity in SNAr | Primary Reason |

|---|---|---|

| Pentafluorophenyl | Highest | Strongest inductive electron withdrawal by fluorine. |

| 2,4,6-Trichlorophenyl | Intermediate | Strong inductive electron withdrawal by chlorine. |

| 2,4,6-Tribromophenyl | Lowest | Weaker inductive electron withdrawal by bromine compared to chlorine. |

Amine N-Arylation and N-Alkylation Reactions

The secondary amine nitrogen atom in Phenyl-(2,4,6-trichloro-phenyl)-amine is itself a nucleophilic center and can undergo further substitution reactions.

N-Arylation : The amine can be further arylated to form a triarylamine. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). cmu.edunih.gov Reacting Phenyl-(2,4,6-trichloro-phenyl)-amine with a different aryl halide (e.g., bromobenzene) in the presence of a suitable palladium catalyst and a base would yield N-phenyl-N-(2,4,6-trichlorophenyl)aniline.

N-Alkylation : Standard N-alkylation can be performed by reacting the secondary amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). This SN2 reaction would result in the formation of a tertiary amine, such as N-methyl-N-phenyl-(2,4,6-trichloro-phenyl)-amine.

Hydrolysis and Alcoholysis Pathways

Hydrolysis and alcoholysis of the 2,4,6-trichlorophenyl moiety are SNAr reactions where water or an alcohol acts as the nucleophile, leading to the displacement of a chlorine atom.

Hydrolysis : Under forcing conditions, such as high temperature and pressure in the presence of a strong base like sodium hydroxide, one of the chlorine atoms on the trichlorophenyl ring can be substituted by a hydroxyl group. libretexts.org This reaction would convert Phenyl-(2,4,6-trichloro-phenyl)-amine into a (diphenylamino)-dichlorophenol derivative. The reaction proceeds via the standard addition-elimination mechanism.

Alcoholysis : In the presence of an alcohol and a strong base (to form the more nucleophilic alkoxide), an analogous SNAr reaction can occur. For example, refluxing with sodium methoxide in methanol would lead to the substitution of a chlorine atom with a methoxy (B1213986) group, yielding a (diphenylamino)-dichloroanisole product. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl and 2,4,6-Trichlorophenyl Rings

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. wikipedia.orgmasterorganicchemistry.com The two aromatic rings in Phenyl-(2,4,6-trichloro-phenyl)-amine exhibit vastly different reactivities towards electrophiles.

Reactions on the 2,4,6-Trichlorophenyl Ring : This ring is extremely deactivated towards electrophilic attack. The three chlorine atoms are deactivating groups due to their strong inductive electron withdrawal. Additionally, the diphenylamino group, while activating on the other ring, is also an electron-withdrawing substituent with respect to this ring. The combination of these deactivating effects makes SEAr reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 2,4,6-trichlorophenyl ring highly unfavorable and unlikely to occur under normal conditions. minia.edu.eglibretexts.org

Reactions on the Phenyl Ring : The unsubstituted phenyl ring is strongly activated by the adjacent secondary amine group (-NH-). The nitrogen lone pair can donate electron density into the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack. wikipedia.org The amino group is a powerful ortho, para-director. Therefore, electrophilic substitution will occur selectively on this ring at the positions ortho and para to the nitrogen atom. However, the large steric bulk of the 2,4,6-trichlorophenyl substituent will significantly hinder the approach of an electrophile to the ortho positions. Consequently, electrophilic substitution is expected to occur predominantly at the less sterically hindered para-position. For example, bromination of Phenyl-(2,4,6-trichloro-phenyl)-amine would be expected to yield N-(4-bromophenyl)-(2,4,6-trichlorophenyl)-amine as the major product.

Directing Effects of Amine and Halogen Substituents

The Phenyl-(2,4,6-trichloro-phenyl)-amine molecule possesses two aromatic rings with distinctly different substituent patterns, leading to a significant difference in their reactivity towards electrophiles.

The Unsubstituted Phenyl Ring: This ring is directly attached to the nitrogen atom of the amine bridge (-NH-). The amine group is a powerful activating group and an ortho, para-director. studymind.co.uk The nitrogen's lone pair of electrons can be delocalized into the phenyl ring through resonance, which increases the electron density at the ortho (2' and 6') and para (4') positions. This donation of electron density stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions, thereby increasing the reaction rate compared to benzene. wikipedia.org

The 2,4,6-Trichlorophenyl Ring: This ring is influenced by both the amine bridge and three chlorine atoms.

Amine Group Effect: Similar to the other ring, the amine group activates this ring and directs incoming electrophiles to the positions ortho and para to the C-N bond. However, in this case, the ortho (2,6) and para (4) positions are already occupied by chlorine atoms.

Competitive Nitration, Halogenation, and Sulfonation

Given the electronic properties of Phenyl-(2,4,6-trichloro-phenyl)-amine, competitive electrophilic aromatic substitution reactions will overwhelmingly favor the activated, unsubstituted phenyl ring.

Nitration: This reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2). minia.edu.eg The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com Due to the strong activation by the amine group, nitration is expected to be very rapid. msu.edu The primary products would be 4-nitro-N-(2,4,6-trichlorophenyl)aniline and 2-nitro-N-(2,4,6-trichlorophenyl)aniline. Nitration reagents are known to be highly reactive and less selective than halogenation reagents. msu.edu

Halogenation: This involves the reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. libretexts.org The catalyst polarizes the halogen molecule, creating a strong electrophile. The reaction rate and regioselectivity are high, leading to substitution primarily at the para position of the activated ring.

Sulfonation: This reaction uses fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.org The electrophile is SO₃. Sulfonation is a reversible process. msu.edu As with the other reactions, substitution will occur on the activated ring.

The table below summarizes the expected outcomes for these competitive reactions.

| Reaction | Typical Reagents | Major Electrophile | Predicted Major Product(s) on Unsubstituted Ring | Relative Rate |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Para-substitution favored, some ortho | Very Fast |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Br⁺ (as δ+) | High para-selectivity | Very Fast |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Para-substitution favored | Fast (Reversible) |

Oxidative and Reductive Transformations of the Compound

Phenyl-(2,4,6-trichloro-phenyl)-amine can undergo various transformations involving changes in oxidation state at the nitrogen atom, the aromatic rings, or the carbon-chlorine bonds.

Pathways of N-Oxidation and Aromatic Ring Oxidation

The most susceptible site for oxidation in the molecule is the secondary amine nitrogen.

N-Oxidation: The oxidation of diphenylamine (B1679370) and its derivatives often proceeds via the formation of a nitrogen-centered radical. researchgate.net The initial step is a one-electron oxidation of the nitrogen atom to form a diphenylamino radical cation. rsc.org This radical is stabilized by resonance delocalization over both aromatic rings. This intermediate can then undergo further reactions. For instance, in acidic media, diphenylamine can be oxidized to form colored products like a blue-violet diquinonediimine. researchgate.netnist.gov Under different conditions, N-nitrosodiphenylamine can be oxidized to produce 2-nitro and 4-nitro-diphenylamines. researchgate.net Photocatalytic oxidation of aromatic amines can lead to the formation of aromatic azo-compounds. nih.gov

Aromatic Ring Oxidation: Direct oxidation of the aromatic rings is less favorable than N-oxidation and typically requires harsh conditions. The electron-rich, unsubstituted ring is more susceptible to oxidation than the deactivated, trichlorinated ring. Oxidation could potentially lead to the formation of hydroxylated derivatives (phenols) or, under more forceful conditions, ring-opening degradation. The oxidation of chlorinated phenols can lead to the formation of polychlorinated dibenzofurans or naphthalenes at high temperatures. nih.gov

Reduction of Aromatic Rings or Carbon-Chlorine Bonds

The compound can be reduced at either the aromatic systems or the C-Cl bonds, depending on the reaction conditions.

Reduction of Aromatic Rings:

Catalytic Hydrogenation: Under forcing conditions (high pressure and temperature) with catalysts like platinum, palladium, or nickel, both aromatic rings can be fully reduced to their corresponding cyclohexyl rings. google.com This process may also compete with the reduction of C-Cl bonds.

Birch Reduction: This dissolving metal reduction (typically using sodium or lithium in liquid ammonia with an alcohol) reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.orgpharmaguideline.com The reaction proceeds via a radical anion intermediate. masterorganicchemistry.com The unsubstituted ring would be preferentially reduced over the electron-poor trichlorinated ring.

Reduction of Carbon-Chlorine Bonds (Reductive Dechlorination): The cleavage of C-Cl bonds is a significant reductive pathway for polychlorinated aromatic compounds. wikipedia.org This process is environmentally important as it can detoxify chlorinated pollutants. oup.com Reductive dechlorination can be achieved chemically using various reducing agents or microbially under anaerobic conditions. oup.comepa.gov The reaction involves the replacement of a chlorine atom with a hydrogen atom, and it can proceed sequentially to remove multiple chlorine atoms. nih.gov This process is a known pathway for the degradation of polychlorinated biphenyls (PCBs), which are structurally related. oup.com

Redox Chemistry and Electrochemical Behavior

The electrochemical behavior of Phenyl-(2,4,6-trichloro-phenyl)-amine is dominated by the redox activity of the diphenylamine core.

The central nitrogen atom can be reversibly oxidized. Cyclic voltammetry studies on diphenylamine and its derivatives show that the primary electrochemical event is the removal of an electron from the nitrogen atom to form a stable radical cation. tandfonline.comresearchgate.net This process is often followed by subsequent chemical reactions, such as dimerization, depending on the solvent and electrolyte. mdpi.com The oxidation potential is influenced by the substituents on the aromatic rings. The electron-withdrawing chloro-substituents are expected to make the oxidation of Phenyl-(2,4,6-trichloro-phenyl)-amine occur at a higher potential compared to unsubstituted diphenylamine. The process involves the formation of the radical cation (DPAH˙⁺) as a key intermediate. rsc.org

The table below presents hypothetical electrochemical data for the compound based on literature values for related structures.

| Process | Description | Expected Potential (vs. Ag/AgCl) | Notes |

|---|---|---|---|

| First Oxidation (Epa1) | One-electron oxidation of the N atom | ~0.6 - 0.9 V | Quasi-reversible; forms a stable radical cation. Potential is higher than unsubstituted diphenylamine due to Cl substituents. |

| Second Oxidation (Epa2) | Further oxidation of the radical cation | > 1.0 V | Often irreversible; may lead to polymer formation or degradation products. |

| Reduction | Reduction of C-Cl bonds | Negative potentials | Typically irreversible and requires specific conditions. |

Degradation Mechanisms of Phenyl-(2,4,6-trichloro-phenyl)-amine in Chemical Systems

The degradation of Phenyl-(2,4,6-trichloro-phenyl)-amine in chemical systems can proceed through several mechanisms, primarily driven by oxidation and photodegradation.

Oxidative Degradation: As discussed, oxidation targets the amine nitrogen, forming reactive radical intermediates. These radicals can couple to form larger molecules or react with other species, such as oxygen, leading to a cascade of reactions that ultimately break down the molecule. Diphenylamine itself is used as a stabilizer in propellants because it reacts with and neutralizes oxidative degradation products like nitrogen oxides. wikipedia.org

Photodegradation: Aromatic amines are susceptible to degradation upon exposure to UV light. sid.ir The process is often enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO₂). scispace.comresearchgate.net The mechanism typically involves the generation of highly reactive hydroxyl radicals (•OH) which attack the molecule. The attack can occur at the electron-rich sites, including the nitrogen atom and the activated aromatic ring, initiating a series of oxidative reactions that lead to mineralization (breakdown into CO₂, water, and inorganic ions).

Hydrolysis: The C-N amine bond and the C-Cl bonds are generally stable to hydrolysis under neutral pH conditions. Degradation via hydrolysis would likely require extreme pH (either highly acidic or alkaline) and elevated temperatures to proceed at a significant rate.

Thermal Degradation Processes of Amine Compounds

The thermal decomposition, or pyrolysis, of aromatic amines involves high-energy processes that lead to the cleavage of C-N and C-H bonds. For a compound like Phenyl-(2,4,6-trichloro-phenyl)-amine, heating in an inert atmosphere is expected to initiate homolytic bond fission. The C-N bond, being weaker than the C-C and C-H bonds within the aromatic rings, is a likely point of initial cleavage. The pyrolysis of N-methylaniline, a related aromatic amine, has been shown to produce compounds like 1-cyanocyclopenta-1,3-diene and benzonitrile, indicating that complex rearrangements and ring fragmentation can occur. rsc.org

In the context of chlorinated aromatics, thermal degradation often proceeds via dehydrochlorination, where HCl is eliminated. researchgate.netresearchgate.net The thermal decomposition of highly chlorinated paraffins, for instance, can lead to cyclization and aromatization, forming polychlorinated biphenyls (PCBs) and other toxic chlorinated aromatic compounds. researchgate.net Therefore, the pyrolysis of Phenyl-(2,4,6-trichloro-phenyl)-amine would likely produce a complex mixture of chlorinated and non-chlorinated fragments. The process is highly temperature-dependent; for example, the onset of decomposition for dichloromethane (B109758) is observed at 230°C, with complete destruction occurring above 900°C. nih.gov Studies on similar chlorinated compounds show that decomposition starts around 200-400°C. researchgate.net

Key thermal degradation pathways for aromatic amines can include:

Homolytic C-N bond cleavage: This would generate a phenyl radical, an aminyl radical, and a 2,4,6-trichlorophenyl radical, which can then initiate a cascade of secondary reactions.

Dehydrochlorination: The elimination of HCl is a common pathway for chlorinated hydrocarbons at elevated temperatures. nih.gov

Ring Rearrangement and Fragmentation: High temperatures can induce ring-opening and rearrangement, potentially leading to the formation of smaller, volatile compounds and char. rsc.orgresearchgate.net

Oxidative Degradation Pathways in Amine Systems

The oxidation of diarylamines can proceed through various mechanisms, often involving the formation of radical intermediates. The nitrogen atom's lone pair of electrons makes it susceptible to attack by oxidizing agents. For chlorinated 2-aminodiphenylamine (B160148) hydrochlorides, oxidation can lead to the formation of phenazine (B1670421) pigments and aposafranones. rsc.org This suggests that intramolecular cyclization is a potential pathway following the initial oxidation step.

Common oxidative degradation pathways include:

Formation of Aminyl Radicals: A one-electron oxidation of the amine nitrogen leads to a resonance-stabilized aminyl radical.

Hydroxylation of Aromatic Rings: Oxidizing agents can attack the electron-rich phenyl rings, adding hydroxyl groups.

Intramolecular Cyclization: Oxidized intermediates can undergo cyclization to form more complex heterocyclic structures, such as phenazines. rsc.org

Polymerization: Radical intermediates can combine to form polymeric materials.

The presence of chlorine atoms can influence the reaction rate and pathways by modifying the electron density of the aromatic ring and potentially serving as leaving groups.

Photochemical Degradation Studies

Aromatic amines are known to undergo photochemical reactions upon exposure to ultraviolet (UV) radiation. researchgate.net The primary photochemical processes for these compounds in liquid solutions often involve the photodissociation of the nitrogen-hydrogen (N-H) and carbon-nitrogen (C-N) bonds. researchgate.net For Phenyl-(2,4,6-trichloro-phenyl)-amine, absorption of UV light could excite the molecule to a singlet state, which may then convert to a more stable triplet state. These excited states are more reactive and can undergo bond cleavage.

The presence of chlorine atoms introduces another potential photochemical pathway: C-Cl bond cleavage. The photolysis of aqueous free chlorine, for example, generates highly reactive species such as hydroxyl radicals (HO•) and chlorine radicals (Cl•). nih.gov Similarly, direct photolysis of the chlorinated aryl ring in Phenyl-(2,4,6-trichloro-phenyl)-amine could lead to dechlorination. Natural organic matter can accelerate the solar photolysis of free chlorine, suggesting that the reaction environment plays a crucial role. nih.gov The degradation of 2,4,6-trichlorophenol (B30397) is also accelerated under UV irradiation in the presence of photocatalysts, highlighting the potential for advanced photochemical degradation methods. researchgate.net

Mechanistic Studies of Dealkylation in N-Aryl Amines

N-dealkylation is the removal of an alkyl group from an amine, a process of significant importance in drug metabolism and chemical synthesis. nih.gov While Phenyl-(2,4,6-trichloro-phenyl)-amine is a secondary amine without an alkyl group, the mechanisms studied for N-dealkylation offer insights into the cleavage of the C-N bond.

Mechanistically, enzymatic N-dealkylation, often catalyzed by cytochrome P450, begins with the hydroxylation of the carbon atom alpha to the nitrogen. mdpi.comnih.gov This creates an unstable carbinolamine intermediate that spontaneously decomposes to yield the dealkylated amine and a carbonyl compound. mdpi.comnih.gov

Photoinduced oxidative N-dealkylation provides an alternative pathway. nih.govacs.orgorganic-chemistry.org This method can proceed under mild, alkaline conditions and involves the conversion of amines to iminium intermediates, which are then hydrolyzed. organic-chemistry.org The proposed mechanism often involves a single-electron transfer (SET) from the amine to a photosensitizer, followed by deprotonation and subsequent reactions. Although the target molecule lacks an N-alkyl group, similar oxidative or photoinduced processes could lead to the cleavage of one of the N-aryl bonds, which can be considered a form of "de-arylation."

Detailed Mechanistic Investigations Using Kinetic and Spectroscopic Methods

To fully understand the transformation of Phenyl-(2,4,6-trichloro-phenyl)-amine, detailed studies using kinetic and spectroscopic techniques are essential. These methods allow for the determination of reaction rates and the direct observation of transient intermediates.

Reaction Rate Studies and Determination of Kinetic Parameters

Kinetic studies provide quantitative data on how fast a reaction proceeds and how it is influenced by factors such as concentration, temperature, and solvent. The reaction of 1-chloro-2,4,6-trinitrobenzene (a structurally related compound) with aromatic amines like aniline (B41778) has been studied, showing second-order kinetics. The rates of these reactions are influenced by the solvent and temperature, with second-order rate constants determined by monitoring the reaction spectrophotometrically.

For Phenyl-(2,4,6-trichloro-phenyl)-amine, similar kinetic experiments could be designed. For example, its reaction with an oxidizing agent could be monitored using stopped-flow UV/Vis spectrophotometry to determine rate constants. nih.gov The Arrhenius equation can then be used to calculate the activation energy (Ea), providing insight into the temperature sensitivity of the reaction.

The table below presents kinetic data from a study on a related system, illustrating the type of parameters that can be determined.

| % Methanol (v/v) | [Aniline] (mol dm-3) | 104 kA (dm3 mol-1 s-1) |

|---|---|---|

| 0.0 | 0.05 | 1.54 |

| 0.0 | 0.10 | 1.51 |

| 0.1 | 0.10 | 1.44 |

| 0.5 | 0.10 | 1.58 |

| 1.0 | 0.10 | 1.71 |

This data shows a slight, non-linear effect of the protic solvent methanol on the reaction rate, which can be used to infer details about the transition state of the reaction.

Identification and Characterization of Reaction Intermediates

The direct detection of short-lived reaction intermediates is crucial for confirming proposed reaction mechanisms. Modern analytical techniques are capable of identifying these transient species. Mass spectrometry (MS), particularly with electrospray ionization (ESI), is highly sensitive for detecting charged intermediates from reaction mixtures. nih.gov

Spectroscopic methods are also powerful tools. rsc.org Flash photolysis coupled with time-resolved absorption spectroscopy (e.g., UV-Vis or IR) allows for the generation and monitoring of intermediates on microsecond to nanosecond timescales. researchgate.netcopernicus.org For instance, the excitation of 2-aminobenzoic acid anion gives rise to a triplet state and a radical species, which were identified by their transient absorption spectra. researchgate.net Infrared (IR) and UV/Vis spectra of mass-selected ions can be compared with theoretical calculations to confirm the structure of intermediates. nih.gov

For Phenyl-(2,4,6-trichloro-phenyl)-amine, these techniques could be used to identify key intermediates such as:

Aminyl radical cations: Formed via single-electron transfer during oxidation.

Triplet excited states: Generated upon UV irradiation.

Zwitterionic intermediates (Meisenheimer complexes): Possible in nucleophilic aromatic substitution reactions.

By combining kinetic data with the direct observation of intermediates, a comprehensive and validated mechanism for the degradation of Phenyl-(2,4,6-trichloro-phenyl)-amine can be established.

Spectroscopic and Advanced Characterization Techniques for Phenyl 2,4,6 Trichloro Phenyl Amine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides information about the types of chemical bonds present and their arrangement within the molecule.

Infrared spectroscopy is a powerful tool for identifying the functional groups within Phenyl-(2,4,6-trichloro-phenyl)-amine. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The secondary amine (N-H) linkage, the two distinct aromatic rings, and the carbon-chlorine bonds each exhibit characteristic absorption bands.

The key expected IR absorptions are:

N-H Stretching: A single, moderately sharp absorption band is anticipated in the region of 3350-3450 cm⁻¹, which is characteristic of a secondary amine N-H stretching vibration.

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of the C-H stretching vibrations within the phenyl and trichlorophenyl rings.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region. These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. The substitution pattern influences the exact position and appearance of these bands.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to produce an absorption in the 1250-1340 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly characteristic of the substitution pattern. The unsubstituted phenyl ring should show strong absorptions around 690-710 cm⁻¹ and 730-770 cm⁻¹. The isolated C-H bonds on the trichlorophenyl ring will have a characteristic o.o.p. bending band, typically around 860-900 cm⁻¹.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Phenyl-(2,4,6-trichloro-phenyl)-amine

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3350 - 3450 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 3030 - 3100 | C-H Stretch | Aromatic | Medium to Weak |

| 1580 - 1600 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1470 - 1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1250 - 1340 | C-N Stretch | Aryl Amine | Medium to Strong |

| 860 - 900 | C-H Out-of-Plane Bend | Isolated Aromatic H | Strong |

| 730 - 770 | C-H Out-of-Plane Bend | Monosubstituted Ring | Strong |

| 690 - 710 | C-H Out-of-Plane Bend | Monosubstituted Ring | Strong |

| 600 - 800 | C-Cl Stretch | Aryl Halide | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For Phenyl-(2,4,6-trichloro-phenyl)-amine, the symmetric stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The C-Cl bonds will also exhibit characteristic Raman shifts. The resulting spectrum, with its unique pattern of frequencies and intensities, serves as a distinct "molecular fingerprint," useful for identification and structural verification.

Table 2: Predicted Raman Spectroscopy Data for Phenyl-(2,4,6-trichloro-phenyl)-amine

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3060 | C-H Stretch | Aromatic | Strong |

| 1580 - 1600 | Ring Breathing/Stretching | Aromatic Ring | Strong |

| ~1000 | Symmetric Ring Breathing | Monosubstituted Ring | Very Strong |

| 600 - 800 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration of proton and carbon nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of Phenyl-(2,4,6-trichloro-phenyl)-amine is expected to show distinct signals for the protons on each of the two aromatic rings and the amine proton.

Unsubstituted Phenyl Ring: The five protons on this ring are in different chemical environments and are expected to produce signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the electron-donating effect of the NH group, the ortho (H-2/6) and para (H-4) protons are expected to be shifted upfield relative to the meta (H-3/5) protons. Spin-spin coupling between adjacent protons will lead to characteristic splitting patterns, likely a triplet for the para proton and overlapping multiplets for the ortho and meta protons.

2,4,6-Trichlorophenyl Ring: The two protons on this ring are chemically equivalent (H-3'/5') due to the molecule's symmetry. They are flanked by chlorine atoms, which are strongly electron-withdrawing. This will deshield the protons, shifting their signal downfield. Since they are equivalent and have no adjacent proton neighbors, their signal is expected to be a singlet.

Amine Proton (N-H): The N-H proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Spectroscopy Data for Phenyl-(2,4,6-trichloro-phenyl)-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3', H-5' | 7.4 - 7.6 | Singlet (s) | 2H |

| H-3, H-5 | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 2H |

| H-4 | 6.9 - 7.1 | Triplet (t) | 1H |

| H-2, H-6 | 6.8 - 7.0 | Doublet (d) or Multiplet (m) | 2H |

| N-H | 5.5 - 8.0 | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to symmetry, eight distinct carbon signals are expected for Phenyl-(2,4,6-trichloro-phenyl)-amine.

Quaternary Carbons: Four of these signals correspond to quaternary carbons (carbons not bonded to any hydrogen atoms). These are the ipso-carbons attached to the nitrogen (C-1, C-1') and the carbons bearing chlorine atoms (C-2'/6', C-4'). These signals are typically weaker in intensity than protonated carbon signals.

Protonated Carbons: The remaining four signals correspond to the protonated carbons on the aromatic rings (C-2/6, C-3/5, C-4, and C-3'/5'). The chemical shifts are influenced by the substituents; the carbons attached to the electronegative chlorine atoms (C-2'/6', C-4') will be significantly deshielded and appear at a lower field.

Table 4: Predicted ¹³C NMR Spectroscopy Data for Phenyl-(2,4,6-trichloro-phenyl)-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 | 140 - 145 | Quaternary |

| C-1' | 138 - 142 | Quaternary |

| C-2', C-6' | 130 - 135 | Quaternary (C-Cl) |

| C-4' | 128 - 132 | Quaternary (C-Cl) |

| C-3, C-5 | 129 - 130 | CH |

| C-3', C-5' | 128 - 129 | CH |

| C-4 | 122 - 125 | CH |

| C-2, C-6 | 118 - 121 | CH |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Phenyl-(2,4,6-trichloro-phenyl)-amine, COSY would show correlations between the H-2/6, H-3/5, and H-4 protons on the unsubstituted ring, confirming their connectivity. No cross-peaks would be expected for the singlet signal of H-3'/5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. It would be used to definitively assign the signals for C-2/6, C-3/5, C-4, and C-3'/5' by correlating them with their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the two aromatic rings via the amine bridge. Key expected correlations would be from the N-H proton to the ipso-carbons (C-1 and C-1') and the ortho-carbons (C-2/6 and C-2'/6'). This would confirm the N-phenyl and N-(2,4,6-trichlorophenyl) linkages.

Chlorine Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive method for investigating the local chemical environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. du.ac.in This technique detects transitions between nuclear quadrupole energy levels, which are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. illinois.edu The resulting resonance frequencies are exquisitely sensitive to the electronic distribution and symmetry of the surrounding bonds.

For Phenyl-(2,4,6-trichloro-phenyl)-amine, the three chlorine atoms are chemically non-equivalent due to their positions on the phenyl ring (two ortho, one para). This non-equivalence would result in distinct EFG values at each chlorine nucleus, leading to a unique set of ³⁵Cl NQR frequencies. These frequencies provide a direct probe of the C-Cl bond character. The electron-donating amino group (-NH-) influences the electronic environment of the trichlorinated ring, and this effect would be reflected in the NQR spectrum.

While specific NQR frequency data for Phenyl-(2,4,6-trichloro-phenyl)-amine is not extensively documented in the available literature, studies on related chlorocyclotriphosphazatrienes demonstrate that NQR frequencies are indicative of the electronic properties of substituent groups. Temperature-dependence studies of the NQR frequencies could also reveal information about phase transitions and molecular motions within the crystal lattice. aps.org The detection of multiple resonance lines would confirm the presence of crystallographically non-equivalent chlorine sites in the solid state. illinois.edu

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. For Phenyl-(2,4,6-trichloro-phenyl)-amine, the molecular formula is C₁₂H₈Cl₃N. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The technique measures the mass-to-charge ratio (m/z) to several decimal places. fda.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would produce a distinctive cluster of peaks for the molecular ion [M]⁺ and its isotopologues, further confirming the presence and number of chlorine atoms.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈Cl₃N | nih.gov |

| Monoisotopic Mass | 270.972232 Da | nih.gov |

| Average Molecular Weight | 272.56 g/mol | nih.gov |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways, yielding a unique "fingerprint" spectrum that aids in structural elucidation. While the specific fragmentation pattern for Phenyl-(2,4,6-trichloro-phenyl)-amine is not detailed in the provided search results, a probable pathway can be inferred from general principles and related structures.

The molecular ion peak ([M]⁺) would be observed at m/z corresponding to its isotopic composition. Key fragmentation steps would likely involve:

Loss of Chlorine: Sequential loss of chlorine radicals (•Cl) or HCl from the molecular ion.

C-N Bond Cleavage: Scission of the bond between the nitrogen atom and one of the phenyl rings, leading to fragments corresponding to the phenylaminyl radical or the trichlorophenyl cation/radical.

Ring Fragmentation: Further fragmentation of the aromatic rings.

Studies on similar complex molecules, such as N-(aryl)-amides and PPD-quinones, show that fragmentation often occurs at the functional linkages, providing clear structural information. nih.govresearchgate.net For instance, analysis of PPD-quinones shows consistent cleavage patterns related to the central ring structure and substituent groups. nih.gov This type of analysis allows for the differentiation of isomers and the identification of unknown compounds based on their fragmentation behavior. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. clinicaterapeutica.it This method is ideal for analyzing Phenyl-(2,4,6-trichloro-phenyl)-amine in complex matrices, assessing its purity, and identifying potential impurities or degradation products. fda.govrsc.org

In a typical LC-MS analysis, the sample is first injected into an HPLC system where Phenyl-(2,4,6-trichloro-phenyl)-amine is separated from other components on a chromatographic column (e.g., a C18 reverse-phase column). The separated components then elute from the column and enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer would confirm the identity of the target compound by its mass-to-charge ratio and characteristic isotopic pattern. This technique is invaluable for quality control during synthesis, ensuring the purity of the final product. researchgate.net The method can also be used to quantify the compound at very low levels. fda.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. carleton.edu This technique yields a detailed three-dimensional map of electron density within the crystal, from which the exact positions of atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and dihedral (torsional) angles. carleton.edu

Although a specific crystal structure for Phenyl-(2,4,6-trichloro-phenyl)-amine was not found, data from a closely related molecule, N-(2,4,6-Trichlorophenyl)maleamic acid, illustrates the type of detailed geometric information that can be obtained. researchgate.netnih.gov For Phenyl-(2,4,6-trichloro-phenyl)-amine, key structural parameters of interest would include:

The C-N-C bond angle at the bridging nitrogen atom.

The C-Cl bond lengths on the trichlorinated ring.

This data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

| Parameter | Description | Typical Expected Value (Å or °) |

|---|---|---|

| C-Cl Bond Length | Distance between a carbon and a chlorine atom on the aromatic ring. | ~1.74 Å |

| C-N Bond Length | Distance between a phenyl carbon and the amine nitrogen. | ~1.43 Å |

| C-C Bond Length (Aromatic) | Distance between adjacent carbon atoms within a phenyl ring. | ~1.39 Å |

| C-N-C Bond Angle | The angle formed by the two phenyl rings and the central nitrogen. | ~120-130° |

| Phenyl Ring Dihedral Angle | The twist angle between the planes of the two aromatic rings. | Variable (dependent on crystal packing) |

Analysis of Intermolecular Interactions in the Crystalline Lattice

Key intermolecular forces expected to be present in the crystalline lattice include hydrogen bonds, halogen bonds, and π-system interactions. In related N-aryl-amide structures, such as N-(2,4,6-Trichlorophenyl)maleamic acid, intermolecular N—H⋯O hydrogen bonds are crucial in linking molecules into chains or more complex networks. nih.govresearchgate.net The secondary amine (N-H) group in Phenyl-(2,4,6-trichloro-phenyl)-amine can act as a hydrogen bond donor, potentially forming N—H⋯N or N—H⋯Cl interactions, which are significant in directing the crystal packing.

Furthermore, the presence of three chlorine atoms on one of the phenyl rings makes halogen bonding and other chlorine-involved interactions highly probable. In the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate, molecules are linked by various C—Cl⋯π interactions, forming distinct structural motifs like ribbons and layers. nih.goviucr.org These interactions, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with the electron-rich π-system of a neighboring phenyl ring, are expected to play a significant role in the solid-state assembly of Phenyl-(2,4,6-trichloro-phenyl)-amine. Additionally, π–π stacking interactions between the aromatic rings are anticipated, as observed in the crystal structure of 2-[(E)-(2,4,6-Trichlorophenyl)iminomethyl]phenol, which features centroid–centroid distances of 3.6893 (14) Å. nih.gov

| Interaction Type | Donor/Acceptor Groups Involved | Potential Role in Crystal Packing | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Hydrogen Bonding | N-H (donor) with N or Cl (acceptor) | Formation of chains or sheets, primary structural organization. | Intermolecular N—H⋯O bonds are key linking forces in related N-(aryl)-amides. nih.govresearchgate.net |

| Halogen Bonding / Cl⋯π Interactions | C-Cl (donor) with π-system of phenyl ring (acceptor) | Linking of molecules into ribbons and layers, contributing to a stable 3D network. nih.gov | Observed in phenyl 2,4,5-trichlorobenzenesulfonate, with Cl⋯ring centroid distances of 3.5 to 4.0 Å. nih.goviucr.org |

| π–π Stacking | Interaction between two phenyl rings | Stabilizes the crystal lattice through parallel or offset stacking of aromatic rings. | Present in similar Schiff base structures derived from 2,4,6-trichloroaniline (B165571). nih.gov |

Other Advanced Analytical Methods for Compound Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Phenyl-(2,4,6-trichloro-phenyl)-amine and for monitoring the progress of its synthesis. americanpharmaceuticalreview.com Given the aromatic and moderately polar nature of the compound, reversed-phase HPLC is the most suitable mode of separation. nih.gov

In a typical reversed-phase setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 (octadecyl silica) or a Phenyl-Hexyl column would be effective. nih.gov A Phenyl-Hexyl column can offer alternative selectivity due to potential π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analyte. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the target compound while separating it from impurities of varying polarities.

Detection is typically achieved using a UV-Vis detector, as the two phenyl rings constitute a strong chromophore. The wavelength for detection would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity. By analyzing the chromatogram, the purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. For reaction monitoring, small aliquots of the reaction mixture are injected over time to track the consumption of starting materials and the formation of the product.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | XSelect CSH Phenyl-Hexyl, 130Å, 5 µm, 4.6 mm X 150 mm | Provides alternative selectivity for aromatic compounds through π-π interactions. |

| Mobile Phase | A: Water; B: Acetonitrile | Standard mobile phase for reversed-phase chromatography. windows.net |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes | Ensures separation of reactants, products, and potential byproducts with different polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | Aromatic rings provide strong absorbance in the UV region. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions and for the qualitative assessment of compound purity. libretexts.orgchemcoplus.co.jp It is particularly useful during the synthesis of Phenyl-(2,4,6-trichloro-phenyl)-amine to quickly determine if the starting materials have been consumed and to visualize the formation of the product. libretexts.org

The process involves spotting a dilute solution of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. aga-analytical.com.pl Alongside the reaction mixture, spots of the starting materials (e.g., 2,4,6-trichloroaniline) are also applied for comparison. A "co-spot," where the starting material and reaction mixture are spotted on top of each other, is often used to confirm the identity of spots. libretexts.org The plate is then placed in a chamber containing a suitable mobile phase (eluent), commonly a mixture of a nonpolar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate).

As the eluent ascends the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. Generally, less polar compounds travel further up the plate. Phenyl-(2,4,6-trichloro-phenyl)-amine is expected to be less polar than a more polar starting material like an aniline (B41778) derivative, and thus would exhibit a higher Retention Factor (Rf) value. chemistryhall.com The spots are visualized under UV light, where the aromatic rings will absorb light and appear as dark spots on a fluorescent background. chemcoplus.co.jp By observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane, the progress of the reaction can be effectively monitored. chemistryhall.com

| Compound | Expected Polarity | Hypothetical Rf Value* | Observation on TLC Plate |

|---|---|---|---|

| 2,4,6-Trichloroaniline (Starting Material) | More Polar | 0.35 | Spot intensity decreases as the reaction proceeds. |